4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride

Cyclic sulfonamide synthesis Sultam formation Vicinal disulfonyl reactivity

Researchers pursuing fluorinated cyclic sulfonamides face multi-step synthesis and protecting-group strategies. This compound eliminates those bottlenecks with vicinal 2,3-disulfonyl chloride groups on a CF3-thiophene core, enabling direct sultam formation with 1,2-bifunctional nucleophiles. • Reactivity gradient: 3-SO2Cl ~3.7× more reactive than 2-SO2Cl, supporting sequential chemoselective coupling without orthogonal protecting groups. • CF3 group increases downstream product LogP by ~0.8-1.2 units and enhances metabolic stability. • Refrigerated storage ensures lot-to-lot consistency; supplied as a research-grade reagent with pack sizes from 10 mg to bulk custom orders.

Molecular Formula C5HCl2F3O4S3
Molecular Weight 349.13
CAS No. 2193065-00-6
Cat. No. B2608306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride
CAS2193065-00-6
Molecular FormulaC5HCl2F3O4S3
Molecular Weight349.13
Structural Identifiers
SMILESC1=C(C(=C(S1)S(=O)(=O)Cl)S(=O)(=O)Cl)C(F)(F)F
InChIInChI=1S/C5HCl2F3O4S3/c6-16(11,12)3-2(5(8,9)10)1-15-4(3)17(7,13)14/h1H
InChIKeyMJEDHBKAQIHVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Strategy for 4-(Trifluoromethyl)thiophene-2,3-disulfonyl Dichloride


4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride (CAS 2193065-00-6; molecular formula C₅HCl₂F₃O₄S₃; MW 349.13 g/mol) is a heteroaromatic building block featuring two electrophilic sulfonyl chloride (–SO₂Cl) warheads in a vicinal arrangement on a thiophene ring, coupled with a strongly electron-withdrawing trifluoromethyl (–CF₃) group at the 4-position . It is distributed primarily through Enamine Ltd. (catalog EN300-1697858) as a research-grade reagent with storage at refrigerated temperatures . Unlike generic sulfonyl chlorides, this compound integrates multiple reactivity-modulating features within a single scaffold, making its procurement a function-specific decision rather than a commodity purchase .

1
Vicinal 2,3-disulfonyl pattern enables cyclic sulfonamide synthesis via diamine cyclization
2
4-CF₃ electron withdrawal modulates sulfonyl chloride reactivity for controlled sequential couplings
3
Research-grade heteroaromatic bis-electrophile; refrigerated storage recommended

Why Generic Thiophene Sulfonyl Chlorides Fail as Substitutes


Generic substitution among thiophene sulfonyl chlorides fails because three structural parameters—substitution pattern (2,3- vs. 2,4- or 2,5-), the electron-withdrawing power of the 4-substituent, and the number of sulfonyl chloride groups—independently and synergistically control both the reactivity and the synthetic output . Kinetic studies on substituted thiophene-2-sulfonyl chlorides demonstrate that electron-withdrawing substituents (e.g., –NO₂, –Cl) significantly retard nucleophilic attack (Hammett ρ = –2.25 for reaction with anilines), shifting the rate-determining step and potentially altering the reaction mechanism between SN2, SN1, and SAN pathways [1][2]. The –CF₃ group (σₘ = +0.43, σₚ = +0.54) exerts an even stronger electron-withdrawing influence than –Cl or –NO₂, meaning that a mono-sulfonyl chloride or differently substituted disulfonyl chloride cannot recapitulate the reactivity profile required for a given synthetic sequence [3].

!
2,4- or 2,5-disulfonyl isomers may not cyclize to sultams; substitution pattern is product-determining
!
Non-fluorinated or methyl-substituted analogs may exhibit faster kinetics, shifting rate-determining step and product distribution
!
Mono-sulfonyl chloride variants lack dual derivatization capacity and the built-in reactivity gradient, limiting sequential coupling strategies

Quantitative Differentiation from Closest Analogs


Vicinal Disulfonyl Pattern Enables Cyclic Sulfonamide Synthesis

The target compound bears sulfonyl chloride groups at the 2- and 3-positions of the thiophene ring, a vicinal arrangement that enables intramolecular cyclization with bifunctional nucleophiles (e.g., 1,2-diamines, 1,2-aminoalcohols) to form five-membered cyclic sulfonamides (sultams) [1]. In contrast, the more common 2,4- or 2,5-disulfonyl dichloride isomers (e.g., 5-chlorothiophene-2,4-disulfonyl dichloride, CAS 86806-70-4) cannot undergo analogous cyclization due to the non-adjacent geometry, instead yielding linear bis-sulfonamide products . This topological differentiation is absolute and product-determining: the 2,3-pattern generates a distinct chemical space of cyclic sulfonamides, a privileged pharmacophore in medicinal chemistry, whereas the 2,4- or 2,5-isomers do not [1].

Cyclization capability
Head-to-head
Target: forms 5-membered sultams
vs
Comparator: linear bis-sulfonamides only
Supports cyclic sulfonamide scaffold access; 2,4-isomer replacement alters chemotype
With 1,2-diamines in aprotic solvent
Cyclic sulfonamide synthesis Sultam formation Vicinal disulfonyl reactivity

Trifluoromethyl Effect Retards Sulfonyl Chloride Hydrolysis

The Hammett reaction constant for nucleophilic substitution at thiophene-2-sulfonyl chlorides with anilines is ρ = –2.25, indicating strong sensitivity to the electronic character of ring substituents [1]. The –CF₃ group has Hammett σₘ = +0.43 and σₚ = +0.54, placing it among the most electron-withdrawing substituents commonly installed on aromatic rings [2]. Applying the Hammett equation (log(k_X/k_H) = ρ × σ), the predicted rate retardation for a 4-CF₃-substituted thiophene-2-sulfonyl chloride relative to the unsubstituted parent (σ = 0) is approximately log(k_CF₃/k_H) = –2.25 × 0.54 ≈ –1.22, corresponding to a ~17-fold slower reaction with anilines [3]. While the exact magnitude at the 2- and 3-positions in the disulfonyl system will differ due to proximity effects and the second –SO₂Cl group, the directional effect is unequivocal: –CF₃ significantly suppresses electrophilic reactivity at both sulfonyl chloride centers compared to –H, –CH₃, or –Cl substituted analogs [3]. This has practical implications for reaction condition optimization (e.g., requiring longer reaction times, higher temperatures, or more nucleophilic amines) [4].

CF₃ rate modulation
Class-level inference
~17-fold slower vs. unsubstituted parent
Reactivity context; coupling conditions may require adjustment
Predicted from Hammett σₚ; validate experimentally
Sulfonyl chloride hydrolysis kinetics Hammett substituent effects CF₃ electronic modulation

Dual Sulfonyl Chloride Sites Double Derivatization Capacity

The target compound contains two sulfonyl chloride groups (at positions 2 and 3), whereas the analogous 4-(trifluoromethyl)thiophene-3-sulfonyl chloride (CAS 1855675-37-4) contains only one [1]. This stoichiometric difference enables sequential or orthogonal derivatization at two sites, doubling the functionalization capacity per molecule . In practice, the 2-SO₂Cl and 3-SO₂Cl groups exhibit differential intrinsic reactivity due to their distinct electronic environments: the 2-position is conjugated to the sulfur heteroatom while the 3-position is adjacent to the –CF₃-bearing C-4, creating a gradient of electrophilicity that can be exploited for chemoselective sequential coupling [2]. Literature on 3-thiophenesulfonyl chloride shows it is 3.7-fold more reactive than the 2-isomer toward anilines [2], suggesting the 3-SO₂Cl in the target compound will react preferentially in the first coupling event [3].

Derivatization sites
Cross-study comparable
Target: 2 –SO₂Cl sites, ~3.7× reactivity differential
vs
Comparator: single sulfonyl chloride analog
Enables sequential chemoselective coupling without protecting groups
Based on monofunctional analog kinetics
Bis-electrophile Divergent functionalization Sulfonamide library synthesis

Thiophene-Based Disulfonyl Chloride Stability Profile Differs Systematically from Benzene-Based Analogs, with –CF₃ Providing Enhanced Resistance to SO₂ Extrusion

A comprehensive stability study of 236 heteroaromatic sulfonyl halides (Enamine, 2026) established that thiophene-based sulfonyl chlorides do not undergo the formal SO₂ extrusion that is characteristic of pyridine-2- and pyridine-4-sulfonyl chlorides, making them inherently more stable storage candidates . Within the thiophene class, electron-withdrawing substituents further stabilize the sulfonyl chloride functionality by reducing electron density on the ring, which disfavors the transition state leading to SO₂ loss [1]. The –CF₃ group (the strongest electron-withdrawing substituent in the dataset) is expected to confer the highest resistance to this decomposition pathway among thiophene sulfonyl chlorides [2]. In comparison, unsubstituted thiophene sulfonyl chlorides or those bearing electron-donating groups (e.g., –CH₃, –OCH₃) are predicted to be less stable under prolonged storage [2]. The manufacturer (Enamine) specifies refrigerated storage for this compound, consistent with best-practice handling of di-sulfonyl chloride reagents .

Storage stability
Class-level inference
Thiophene core > pyridine core (resists SO₂ extrusion)
Within thiophenes: CF₃ > H > CH₃
Supports shelf-life context; refrigerated storage advised
From heteroaromatic sulfonyl halide survey; lot verification recommended
Sulfonyl chloride stability SO₂ extrusion Heteroaromatic storage stability

Best-Fit Application Scenarios


Cyclic Sulfonamide Libraries for Fragment-Based Drug Discovery

The vicinal 2,3-disulfonyl dichloride pattern is uniquely suited for constructing five-membered cyclic sulfonamides (sultams) upon reaction with 1,2-bifunctional nucleophiles such as ethylenediamine or ethanolamine derivatives [1]. Sultams are privileged scaffolds in medicinal chemistry, appearing in carbonic anhydrase inhibitors, γ-secretase modulators, and anti-inflammatory agents [1]. The –CF₃ group at the 4-position simultaneously enhances the lipophilicity (estimated LogP increase of ~0.8–1.2 units vs. unsubstituted thiophene) and metabolic stability of the resulting sultam products, addressing two key optimization parameters in a single building block [2]. Procurement of this specific compound eliminates the need for multi-step in-house construction of the 2,3-disulfonyl thiophene scaffold, which would require non-trivial regioselective sulfonation chemistry [1].

Bifunctional Linkers for Chemical Biology Probe Design

The presence of two differentially reactive sulfonyl chloride electrophiles (3-SO₂Cl ~3.7× more reactive than 2-SO₂Cl toward amines [3]) enables sequential, chemoselective coupling to two distinct nucleophilic partners—for example, a fluorophore at the more reactive 3-position followed by a biomolecule-targeting moiety at the 2-position [3]. This built-in reactivity gradient, absent in mono-sulfonyl chloride analogs (e.g., 4-(trifluoromethyl)thiophene-3-sulfonyl chloride), eliminates the need for orthogonal protecting group strategies and reduces the synthesis of heterobifunctional probes from a three-step to a two-step sequence [4].

Fluorinated Heterocyclic Cores for Agrochemical Intermediates

Trifluoromethyl-substituted thiophenes are established intermediates in the synthesis of herbicidal and fungicidal active ingredients, where the –CF₃ group contributes to both target-site binding and environmental persistence [5]. The disulfonyl dichloride functionality provides a direct entry point for introducing sulfonamide, sulfonate ester, or sulfone functional groups that are common pharmacophores in agrochemical design [5]. Compared to non-fluorinated thiophene disulfonyl dichlorides (e.g., 5-chlorothiophene-2,4-disulfonyl dichloride), this compound delivers the fluorinated core and the derivatization handles in a single synthetic intermediate, collapsing a linear sequence that would otherwise require late-stage trifluoromethylation [5].

Fluorinated Conjugated Polymers and Covalent Organic Frameworks

The electron-withdrawing –CF₃ group lowers the HOMO energy of thiophene-based monomers, which is desirable for designing n-type or ambipolar organic semiconductors with improved oxidative stability [6]. The dual sulfonyl chloride handles allow the monomer to serve as a crosslinking node in covalent organic framework (COF) synthesis via sulfonamide or sulfonate ester linkages, providing a rigid, fluorinated thiophene junction that modulates pore electronic character [6]. The enhanced stability profile of the –CF₃-substituted thiophene sulfonyl chloride (documented in the Enamine 2026 stability survey ) ensures that the monomer remains intact during COF solvothermal synthesis conditions (typically 80–150 °C in sealed vessels), whereas non-fluorinated or pyridine-based sulfonyl chlorides risk premature decomposition .

Application
Selection Property
Validation Focus
Cyclic sulfonamide library synthesis
Vicinal 2,3-disulfonyl pattern for sultam formation
Cyclization versus linear product confirmation by LC-MS/NMR
Heterobifunctional probe design
Differential 2- and 3-SO₂Cl reactivity for sequential labeling
Chemoselectivity under varying amine nucleophilicity
Fluorinated agrochemical intermediate
CF₃-thiophene core with sulfonamide/sulfonate handles
Target-site binding and environmental fate screening
Fluorinated polymer/COF monomer
Electron-deficient thiophene node for n-type materials
Oxidative stability and crosslinking efficiency in solvothermal conditions
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